molecular formula C19H19NO3 B4405362 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate

Cat. No. B4405362
M. Wt: 309.4 g/mol
InChI Key: LEDWMXVRWBLZAZ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate, also known as DHQ-PP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent activity against various enzymes and receptors, including but not limited to acetylcholinesterase, butyrylcholinesterase, and the dopamine transporter. This compound has also been used as a scaffold for the development of novel compounds with improved activity and selectivity.

Mechanism of Action

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate is believed to exert its effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine and dopamine in the brain, which can lead to improved cognitive function and mood. This compound has also been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate has several advantages and limitations for lab experiments. One of the advantages is its potent activity against various enzymes and receptors, which makes it a valuable tool for studying their functions. This compound also has a relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl propionate. One direction is the development of novel compounds based on the this compound scaffold with improved activity and selectivity. Another direction is the investigation of the potential therapeutic applications of this compound and its derivatives in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of the precise mechanisms of action of this compound and its derivatives will be important for understanding their effects and potential applications.

properties

IUPAC Name

[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-18(21)23-16-11-9-15(10-12-16)19(22)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,2,5,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDWMXVRWBLZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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